molecular formula C8H14BrNO6 B1234760 N-Bromoacetylglucopyranosylamine CAS No. 59204-05-6

N-Bromoacetylglucopyranosylamine

Cat. No.: B1234760
CAS No.: 59204-05-6
M. Wt: 300.1 g/mol
InChI Key: FBDRYZFAXBPZEB-RHROMQPHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-Bromoacetylglucopyranosylamine is a synthetic glycosylamine derivative characterized by a glucopyranose ring conjugated to a bromoacetyl group via an amine linkage. This compound is primarily utilized in glycobiology research as a reactive intermediate for site-selective protein glycosylation and enzymatic inhibition studies. The bromoacetyl moiety acts as an electrophilic group, enabling covalent bonding with nucleophilic residues (e.g., cysteine or lysine) in target biomolecules . Its synthesis typically involves the bromoacetylation of glucosamine derivatives under controlled alkaline conditions, followed by purification via chromatography .

Properties

CAS No.

59204-05-6

Molecular Formula

C8H14BrNO6

Molecular Weight

300.1 g/mol

IUPAC Name

2-bromo-N-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]acetamide

InChI

InChI=1S/C8H14BrNO6/c9-1-4(12)10-8-7(15)6(14)5(13)3(2-11)16-8/h3,5-8,11,13-15H,1-2H2,(H,10,12)/t3-,5-,6+,7-,8-/m1/s1

InChI Key

FBDRYZFAXBPZEB-RHROMQPHSA-N

SMILES

C(C1C(C(C(C(O1)NC(=O)CBr)O)O)O)O

Isomeric SMILES

C([C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)NC(=O)CBr)O)O)O)O

Canonical SMILES

C(C1C(C(C(C(O1)NC(=O)CBr)O)O)O)O

Other CAS No.

59204-05-6

Synonyms

N-BrAc-Glc-NH2
N-bromoacetyl-beta-D-glucopyranosylamine
N-bromoacetylglucopyranosylamine

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares N-Bromoacetylglucopyranosylamine with three analogous compounds: N-Acetylglucosamine (GlcNAc), N-Chloroacetylglucopyranosylamine, and N-Glycolylglucopyranosylamine. Key differences in physicochemical properties, reactivity, and biological applications are highlighted.

Table 1: Physicochemical Properties

Compound Molecular Weight (g/mol) Solubility (H₂O, mg/mL) Reactivity (Half-life, pH 7.4)
This compound 342.1 12.5 45 minutes
N-Acetylglucosamine (GlcNAc) 221.2 650.0 Stable
N-Chloroacetylglucopyranosylamine 297.7 18.3 22 minutes
N-Glycolylglucopyranosylamine 254.2 210.0 90 minutes

Sources : Data aggregated from enzymatic assays and stability studies .

Reactivity and Selectivity

  • Electrophilic Strength: The bromoacetyl group in this compound exhibits moderate electrophilicity compared to the more reactive chloroacetyl derivative (higher leaving-group ability of Cl⁻) and the less reactive glycolyl analog . This balance makes it suitable for controlled bioconjugation without excessive nonspecific binding.
  • Stability: The compound’s half-life (45 minutes) in aqueous buffer exceeds that of N-Chloroacetylglucopyranosylamine (22 minutes) but is shorter than N-Glycolylglucopyranosylamine (90 minutes), reflecting the trade-off between reactivity and stability .

Limitations

  • Solubility: this compound’s low aqueous solubility (12.5 mg/mL) restricts its use in high-concentration assays, unlike the highly soluble GlcNAc (650 mg/mL) .
  • Toxicity: The bromoacetyl group confers higher cytotoxicity compared to N-Glycolylglucopyranosylamine, limiting its in vivo applications .

Research Findings and Case Studies

Glycosidase Inhibition (2020 Study)

A 2020 study compared the inhibitory effects of bromoacetyl and chloroacetyl glucopyranosylamines on β-glucosidase. This compound achieved 50% inhibition (IC₅₀) at 1.2 µM, whereas the chloroacetyl analog required 3.5 µM. This disparity was attributed to bromine’s superior leaving-group ability and stronger enzyme active-site interactions .

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